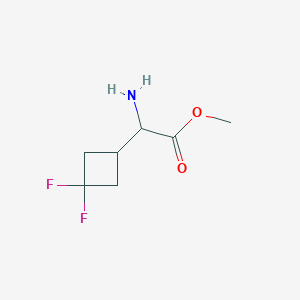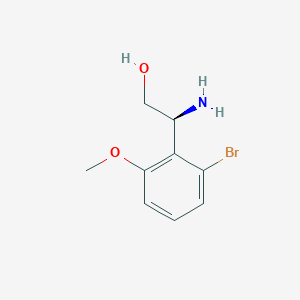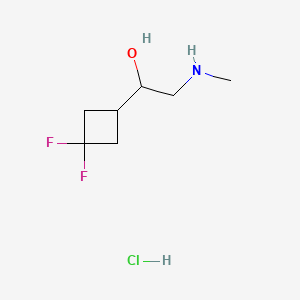
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride is a chemical compound with potential applications in various fields such as medicinal chemistry and pharmaceuticals. The compound features a cyclobutyl ring substituted with two fluorine atoms, an ethan-1-ol group, and a methylamino group, making it a unique structure with interesting chemical properties.
Preparation Methods
The synthesis of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride typically involves multiple steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a involving appropriate precursors.
Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) under controlled conditions.
Attachment of the Ethan-1-ol Group: This step involves the addition of an ethan-1-ol group to the cyclobutyl ring, which can be done through nucleophilic substitution reactions.
Incorporation of the Methylamino Group: The methylamino group can be introduced via reductive amination using formaldehyde and a reducing agent like sodium cyanoborohydride.
Formation of the Hydrochloride Salt: The final step involves converting the free base to its hydrochloride salt by reacting with hydrochloric acid.
Chemical Reactions Analysis
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to a carbonyl compound using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group formed from oxidation can be reduced back to the alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The fluorine atoms on the cyclobutyl ring can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free base and hydrochloric acid.
Common reagents used in these reactions include oxidizing agents (potassium permanganate, chromium trioxide), reducing agents (lithium aluminum hydride, sodium cyanoborohydride), and nucleophiles (amines, alcohols).
Scientific Research Applications
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound can be used to study the effects of fluorinated cyclobutyl rings on biological systems.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride involves its interaction with specific molecular targets. The fluorinated cyclobutyl ring may enhance the compound’s binding affinity to certain receptors or enzymes, while the methylamino group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins, leading to the compound’s observed effects.
Comparison with Similar Compounds
1-(3,3-Difluorocyclobutyl)-2-(methylamino)ethan-1-olhydrochloride can be compared with other similar compounds such as:
1-(3,3-Difluorocyclobutyl)ethan-1-ol: Lacks the methylamino group, which may result in different biological activity.
2-(Methylamino)ethan-1-ol: Lacks the cyclobutyl ring, which may affect its binding properties and stability.
1-(3,3-Difluorocyclobutyl)-2-aminoethanol: Similar structure but without the methyl group, which can influence its chemical reactivity and biological interactions.
The uniqueness of this compound lies in its combination of a fluorinated cyclobutyl ring and a methylamino group, which imparts distinct chemical and biological properties.
Properties
CAS No. |
2792185-61-4 |
|---|---|
Molecular Formula |
C7H14ClF2NO |
Molecular Weight |
201.64 g/mol |
IUPAC Name |
1-(3,3-difluorocyclobutyl)-2-(methylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C7H13F2NO.ClH/c1-10-4-6(11)5-2-7(8,9)3-5;/h5-6,10-11H,2-4H2,1H3;1H |
InChI Key |
RARGOKJNRAWEKD-UHFFFAOYSA-N |
Canonical SMILES |
CNCC(C1CC(C1)(F)F)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


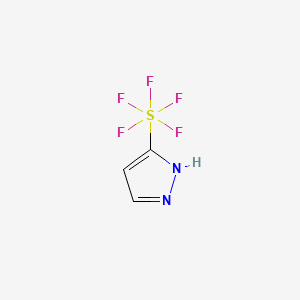
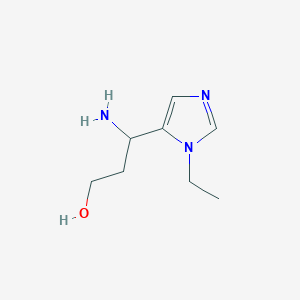

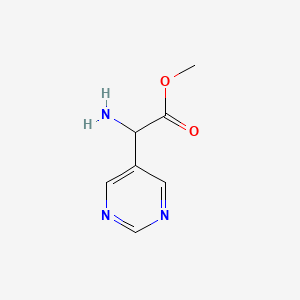


![O-[1-(Pyridin-3-YL)ethyl]hydroxylamine](/img/structure/B13604097.png)

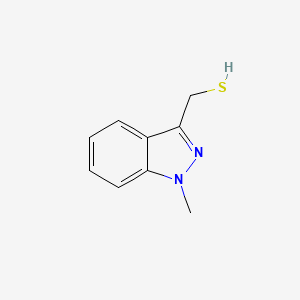
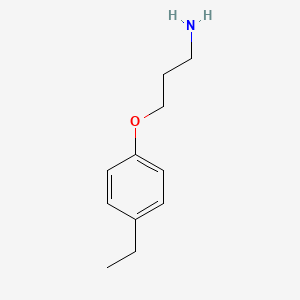
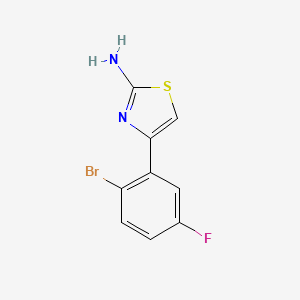
![3-[1-(Trifluoromethyl)cyclobutyl]piperidinehydrochloride](/img/structure/B13604127.png)
